4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol

Catalog No.
S2884180
CAS No.
1232819-98-5
M.F
C15H11ClF3NO
M. Wt
313.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}...

CAS Number

1232819-98-5

Product Name

4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol

IUPAC Name

4-chloro-2-[[2-(trifluoromethyl)phenyl]methyliminomethyl]phenol

Molecular Formula

C15H11ClF3NO

Molecular Weight

313.7

InChI

InChI=1S/C15H11ClF3NO/c16-12-5-6-14(21)11(7-12)9-20-8-10-3-1-2-4-13(10)15(17,18)19/h1-7,9,21H,8H2

InChI Key

NQHFHMMRZYBQDL-AWQFTUOYSA-N

SMILES

C1=CC=C(C(=C1)CN=CC2=C(C=CC(=C2)Cl)O)C(F)(F)F

solubility

not available

4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol, commonly referred to as a Schiff base, is an organic compound characterized by its carbon-nitrogen double bond, where the nitrogen is connected to an aryl or alkyl group. This compound has a molecular formula of C15H11ClF3NO and a molecular weight of approximately 313.7 g/mol. It typically appears as a yellow solid with a melting point ranging from 157°C to 159°C. The presence of the trifluoromethyl group significantly influences its physicochemical properties, including lipophilicity and stability .

  • Proteomics research: Some suppliers list 4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol as a biochemical for proteomics research []. Proteomics is the study of proteins within an organism or system. This compound might be useful in protein analysis techniques due to its functional groups, but further research is needed to understand its specific role.

The synthesis of 4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol generally involves the reaction between 4-chlorophenol and 2-(trifluoromethyl)benzylamine. This reaction proceeds through an electrophilic aromatic substitution followed by imine formation, often facilitated by catalysts such as copper(II) acetate in solvents like N,N-dimethylformamide. The resulting product is purified using techniques like recrystallization or chromatography.

Research indicates that this compound exhibits notable biological properties, including antibacterial, antifungal, and antiviral activities. These properties make it a candidate for further exploration in pharmaceutical applications, particularly in the development of new antimicrobial agents . The compound's unique structure allows it to interact with biological targets effectively, enhancing its potential therapeutic applications.

The synthesis of 4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol can be achieved through several methods:

  • Condensation Reaction: The primary method involves the condensation of 4-chlorophenol with 2-(trifluoromethyl)benzylamine under acidic or basic conditions.
  • Catalytic Methods: Utilizing catalysts like copper(II) acetate can enhance the reaction yield and selectivity.
  • Solvent Systems: Common solvents include N,N-dimethylformamide or ethanol, which help dissolve reactants and facilitate the reaction.

The product is then characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol finds applications in various fields:

  • Medicinal Chemistry: As a potential lead compound for developing new antibiotics and antifungal agents.
  • Material Science: Used in creating advanced materials due to its unique chemical structure.
  • Biochemical Research: Employed in proteomics and other biochemical studies due to its ability to interact with proteins and enzymes .

Studies on the interactions of this compound with biological molecules suggest that it can form stable complexes with proteins, potentially inhibiting their function. These interactions are crucial for understanding its mechanism of action as an antimicrobial agent. Further research is required to elucidate the specific pathways and targets involved in these interactions.

Several compounds share structural similarities with 4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol, allowing for comparative analysis:

Compound NameMolecular FormulaBiological ActivityUnique Features
4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenolC15H11ClF3NOAntibacterial, AntifungalDifferent substitution pattern on the benzyl group
4-trifluoromethylphenolC7H4F3OAntioxidantLacks imine functionality
4-amino-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenolC15H12F3N2OAntimicrobialContains an amino group instead of chlorine

These compounds demonstrate varied biological activities and structural characteristics, highlighting the uniqueness of 4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol in its class. Its specific combination of functional groups contributes to its distinct properties and potential applications in medicinal chemistry and material science .

XLogP3

4.3

Dates

Last modified: 08-17-2023

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